4-Hydroxy-l-tryptophan

Catalog No.
S3710057
CAS No.
25242-90-4
M.F
C11H12N2O3
M. Wt
220.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-l-tryptophan

CAS Number

25242-90-4

Product Name

4-Hydroxy-l-tryptophan

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

InChI

InChI=1S/C11H12N2O3/c12-7(11(15)16)4-6-5-13-8-2-1-3-9(14)10(6)8/h1-3,5,7,13-14H,4,12H2,(H,15,16)/t7-/m0/s1

InChI Key

QSHLMQDRPXXYEE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)C(=CN2)CC(C(=O)O)N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CN2)CC(C(=O)O)N

4-Hydroxy-L-tryptophan is a naturally occurring amino acid derivative of L-tryptophan, distinguished by the presence of a hydroxyl group at the fourth position of its indole ring. This modification enhances its solubility and bioavailability compared to its parent compound, L-tryptophan. 4-Hydroxy-L-tryptophan is recognized for its role as a precursor in the biosynthesis of serotonin, a critical neurotransmitter involved in regulating mood, sleep, and appetite. It is also involved in various metabolic pathways and is often studied for its potential therapeutic applications in mood disorders and other health conditions .

Research suggests 4-HTP might increase serotonin production due to its structural similarity to L-tryptophan []. Serotonin is involved in various physiological functions, including mood, sleep regulation, and appetite []. However, the exact mechanisms of 4-HTP's action require further investigation [].

There is limited scientific research readily available on the safety profile of 4-HTP. More studies are needed to determine its potential risks and side effects [].

, primarily involving hydroxylation and decarboxylation. The primary reaction pathway includes:

  • Hydroxylation: 4-Hydroxy-L-tryptophan can be synthesized from L-tryptophan through enzymatic hydroxylation processes, typically catalyzed by tryptophan hydroxylase. This enzyme facilitates the addition of an oxygen atom to the aromatic indole ring, resulting in the formation of 4-hydroxy derivatives .
  • Decarboxylation: Following its synthesis, 4-hydroxy-L-tryptophan can be decarboxylated to produce serotonin. This reaction is catalyzed by aromatic L-amino acid decarboxylase, which removes the carboxyl group from the amino acid .

The biological activity of 4-Hydroxy-L-tryptophan is primarily linked to its role as a serotonin precursor. Research indicates that it may:

  • Increase Serotonin Levels: By providing an additional source of serotonin synthesis, 4-hydroxy-L-tryptophan may enhance serotonin levels in the brain, potentially improving mood and alleviating symptoms of depression .
  • Exhibit Neuroprotective Effects: Some studies suggest that 4-hydroxy-L-tryptophan may have neuroprotective properties, possibly due to its ability to modulate neurotransmitter levels and reduce oxidative stress .

4-Hydroxy-L-tryptophan can be synthesized through various methods:

  • Enzymatic Hydroxylation: This method involves using tryptophan hydroxylase to convert L-tryptophan into 4-hydroxy-L-tryptophan under controlled conditions with oxygen and tetrahydrobiopterin as cofactors .
  • Chemical Synthesis: Chemical methods may involve hydroxylating L-tryptophan using oxidizing agents such as hydrogen peroxide or Fenton's reagent. These reactions typically yield a mixture of hydroxytryptophans, including 4-hydroxy derivatives .
  • Microbial Fermentation: Certain microorganisms can convert L-tryptophan into 4-hydroxy-L-tryptophan through fermentation processes, offering a more sustainable synthesis route.

4-Hydroxy-L-tryptophan has several applications:

  • Nutritional Supplements: It is commonly marketed as a dietary supplement aimed at enhancing mood and promoting relaxation due to its role in serotonin synthesis .
  • Therapeutic Uses: Research is ongoing into its potential use in treating conditions such as depression, anxiety disorders, and sleep disturbances .

Studies on interactions involving 4-Hydroxy-L-tryptophan often focus on its effects when combined with other substances:

  • Serotonergic Drugs: There is concern that combining 4-hydroxy-L-tryptophan with other serotonergic medications could lead to excessive serotonin levels, potentially causing serotonin syndrome—a serious condition characterized by symptoms such as confusion, rapid heart rate, and high blood pressure .
  • CNS Depressants: Co-administration with central nervous system depressants may enhance sedative effects, leading to increased drowsiness or respiratory issues .

Several compounds share structural similarities with 4-Hydroxy-L-tryptophan and are noteworthy for comparison:

CompoundStructural FeaturesUnique Properties
L-TryptophanParent compound; contains an indole ring without hydroxylationEssential amino acid; precursor to serotonin
5-Hydroxy-L-tryptophanHydroxyl group at the fifth positionDirectly converted into serotonin; used for mood support
KynurenineMetabolite of tryptophan; lacks an indole structureInvolved in immune response; linked to neurodegeneration
SerotoninBiogenic amine derived from 5-hydroxy-L-tryptophanKey neurotransmitter affecting mood and cognition

The uniqueness of 4-Hydroxy-L-tryptophan lies in its specific position of hydroxylation on the indole ring, which differentiates it from both L-Tryptophan and other hydroxy derivatives while maintaining a crucial role in serotonin biosynthesis.

XLogP3

-1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

220.08479225 g/mol

Monoisotopic Mass

220.08479225 g/mol

Heavy Atom Count

16

Wikipedia

4-hydroxytryptophan

Dates

Modify: 2023-08-20

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